molecular formula C12H20O4 B14364549 Dipropan-2-yl hex-3-enedioate CAS No. 90157-48-5

Dipropan-2-yl hex-3-enedioate

Cat. No.: B14364549
CAS No.: 90157-48-5
M. Wt: 228.28 g/mol
InChI Key: CFOBFZPRLQAIFW-UHFFFAOYSA-N
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Description

Dipropan-2-yl hex-3-enedioate is an organic compound with the molecular formula C10H16O4. It is an ester derived from hex-3-enedioic acid and propan-2-ol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropan-2-yl hex-3-enedioate can be synthesized through esterification of hex-3-enedioic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hex-3-enedioic acid and propan-2-ol are fed into a reactor with a catalyst. The product is then purified through distillation to obtain the desired ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hex-3-enedioic acid.

    Reduction: Hex-3-enediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl hex-3-enedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.

Mechanism of Action

The mechanism of action of dipropan-2-yl hex-3-enedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hex-3-enedioic acid and propan-2-ol, which can then participate in further biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

    Dipropan-2-yl but-2-enedioate: Similar ester structure but with a shorter carbon chain.

    Dipropan-2-yl hexanedioate: Similar structure but without the double bond in the carbon chain.

Uniqueness: Dipropan-2-yl hex-3-enedioate is unique due to the presence of the double bond in its carbon chain, which imparts different chemical reactivity and properties compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications.

Properties

CAS No.

90157-48-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

dipropan-2-yl hex-3-enedioate

InChI

InChI=1S/C12H20O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

CFOBFZPRLQAIFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC=CCC(=O)OC(C)C

Origin of Product

United States

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